An In-Depth Technical Guide to 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and its vast potential as a core scaffold for the development of novel therapeutic agents. The inherent biological activity of the thiazole nucleus, combined with the electronic influence of the dimethoxyphenyl substituent and the reactive handle of the carboxylic acid, makes this molecule a privileged starting point for generating diverse chemical libraries. We will explore its role in targeting a wide array of pathological conditions, including cancer, inflammation, and microbial infections, grounded in established scientific literature.
Part 1: Core Molecular Profile and Physicochemical Characteristics
The structural architecture of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid combines three key functional motifs:
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The 1,3-Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. This core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets.[1]
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The 3,4-Dimethoxyphenyl Group (Veratryl Group): Attached at the C2 position, this electron-rich aromatic ring modulates the electronic properties of the thiazole core. The methoxy groups can act as hydrogen bond acceptors and influence the molecule's solubility, membrane permeability, and metabolic profile.
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The Carboxylic Acid Group: Positioned at the C4 position, this functional group is a critical handle for synthetic modification. It can be readily converted into esters, amides, and other derivatives, allowing for systematic structure-activity relationship (SAR) studies and the attachment of various pharmacologically active moieties.
While a specific CAS Number for the title compound is not widely cataloged, its ethyl ester, Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, is documented, indicating the accessibility of this chemical space. For the purpose of this guide, physicochemical properties are calculated based on its structure.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄S | (Calculated) |
| Molecular Weight | 265.29 g/mol | (Calculated) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid | (Nomenclature) |
| Related CAS Number | 72678-92-3 (for the thiazolidine analogue) | [2] |
| Appearance (Predicted) | Off-white to pale yellow solid | (General observation for class) |
| Solubility (Predicted) | Soluble in DMSO, DMF, methanol; sparingly soluble in water | (General observation for class) |
Part 2: Synthesis and Chemical Derivatization
The synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is reliably achieved through the classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry first described in 1887.[3] This methodology involves the condensation of a thioamide with an α-halo carbonyl compound.
Proposed Synthetic Workflow
The most logical and field-proven pathway to the target compound involves a two-step process: the Hantzsch cyclization to form the corresponding ester, followed by saponification to yield the desired carboxylic acid. This approach ensures high yields and avoids potential side reactions associated with the free carboxylic acid during the cyclization.
Caption: Proposed Hantzsch synthesis pathway for the target molecule.
Detailed Experimental Protocol: Synthesis
Step 1: Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate
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Causality: This step builds the core heterocyclic scaffold. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4] Ethanol is a common solvent that facilitates the reaction without competing side reactions.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxythiobenzamide (1.0 eq) and absolute ethanol (10 mL per mmol of thioamide).
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Stir the mixture until the thioamide is fully dissolved.
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Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.
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Step 2: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (Saponification)
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Causality: This is a standard ester hydrolysis. Sodium hydroxide acts as a nucleophile to attack the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid like HCl protonates the salt to yield the final carboxylic acid.[5]
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Procedure:
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Suspend the ethyl ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
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Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).
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Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (as monitored by TLC).
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Cool the reaction mixture in an ice bath.
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Slowly acidify the solution by adding cold 1M HCl dropwise with vigorous stirring until the pH reaches ~2-3.
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A precipitate of the carboxylic acid will form. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
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Derivatization via Amide Coupling
The carboxylic acid is an ideal point for diversification. Amide bond formation is a robust and widely used reaction in drug discovery. A standard and reliable method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[6]
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Protocol:
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Dissolve 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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Add DMAP (0.1-0.2 eq) and EDC (1.2 eq).
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Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes to activate the carboxylic acid.
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Add the desired primary or secondary amine (1.1 eq) and continue stirring for 12-24 hours.
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Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide product, which can be purified by column chromatography.
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Part 3: Biological Significance and Therapeutic Potential
The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities.[1] Derivatives of the core molecule have demonstrated significant potential in several therapeutic areas.
Caption: The core scaffold as a platform for therapeutic diversification.
Key Therapeutic Applications:
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Anticancer Activity: Numerous thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] The mechanism often involves the inhibition of key signaling kinases or interference with cell cycle progression. The 3,4,5-trimethoxyphenyl motif, closely related to the one in our core molecule, is a known feature of microtubule-targeting agents.
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Anti-inflammatory Effects: Thiazole carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The ability to synthesize a library of amides from the core molecule allows for fine-tuning of selectivity and potency.
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Antimicrobial and Antifungal Properties: The thiazole ring is a component of natural antibiotics like penicillin and has been incorporated into a vast number of synthetic antimicrobial agents.[7] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[8][9] The electron-donating nature of the dimethoxyphenyl group can enhance antibacterial activity.[7]
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Central Nervous System (CNS) Modulation: Research has shown that specific 2-(3,4-dimethoxyphenyl)-thiazole carboxamide derivatives can act as modulators of GluA2 AMPA receptors, suggesting potential applications in treating neurological disorders.[6]
Part 4: Future Directions and Conclusion
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid represents a highly valuable and versatile starting material for drug discovery programs. Its straightforward and scalable synthesis, combined with the proven therapeutic potential of the thiazole scaffold, makes it an attractive candidate for further investigation.
Future research should focus on:
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High-Throughput Synthesis: Employing the robust amide coupling protocol to generate large, diverse libraries of derivatives for screening.
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Broad Biological Screening: Testing these libraries against a wide panel of targets, including kinases, GPCRs, and microbial enzymes.
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In-depth SAR Studies: Systematically modifying both the phenyl ring substituents and the groups attached to the C4-carboxamide to build a comprehensive understanding of the structure-activity relationships for promising hits.
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Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.
References
-
Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... - ResearchGate. Available at: [Link]
- Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents.
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
-
Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed. Available at: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem. Available at: [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. Available at: [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. Available at: [Link]
-
CAS No : 1029324-91-1 | PA 02 0801001 - Pharmaffiliates. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | Request PDF - ResearchGate. Available at: [Link]
-
4-thiazolecarboxylic acid, 2-(2-(3,4-dimethoxyphenyl)ethenyl) - PubChemLite. Available at: [Link]
-
PDF - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
- A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. Available at: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
